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Compound of Interest

Compound Name: Fluopipamine

Cat. No.: B5048541

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the early preclinical data on fluvoxamine, a
selective serotonin reuptake inhibitor (SSRI). The information presented herein is crucial for
understanding the foundational pharmacological profile of this compound and serves as a
valuable resource for professionals in drug development and neuroscience research.

Core Mechanism of Action

Fluvoxamine's primary mechanism of action is the potent and selective inhibition of serotonin
(5-hydroxytryptamine; 5-HT) reuptake in the brain.[1] By blocking the serotonin transporter
(SERT), fluvoxamine increases the concentration of serotonin in the synaptic cleft, thereby
enhancing serotonergic neurotransmission.[2][3][4] In vitro studies have demonstrated that
fluvoxamine has a very weak effect on the reuptake of norepinephrine and dopamine.[3]

Beyond its primary action on SERT, fluvoxamine also exhibits a high affinity for the sigma-1
receptor (S1R), where it acts as an agonist.[2][4][5] This interaction with the S1R is thought to
contribute to its therapeutic effects by modulating cellular stress responses and inflammation.
[2][4] Fluvoxamine has negligible affinity for various other receptors, including al-, a2-, -
adrenergic, muscarinic, dopamine D2, histamine H1, GABA-benzodiazepine, opiate, 5-HT1,
and 5-HT2 receptors, which contributes to its favorable side-effect profile compared to other
psychotropic drugs.[2][3]
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Caption: Primary mechanism of action of Fluvoxamine.
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Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies of

fluvoxamine.

ble 1: indi I hibiti

Target

Species

Assay Type Value Parameter Reference

SERT

Rat

Inhibition of

[BH]5-HT

uptake into - - [5]
astrocyte

cultures

01 Receptor

Binding ) o )
o High Affinity Agonist [5]
affinity

No specific quantitative values for SERT inhibition were available in the provided search

results.

Table 2: In Vitro and In Vivo CYP450 Inhibition
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CYP
Isozyme

System

Substrate

Ki (nM)

Notes

Reference

CYP2C19

Human Liver

Microsomes

(S)-

mephenytoin

70-80
(unbound)

Ki,ub values
were in a
narrow range
across six

livers.

[6]

CYP2C19

In Vivo

(Human)

(S)-

mephenytoin

19+11

(unbound)

Inhibition
potency is
~40 times
greater in
vivo than in

vitro.

CYP1A2

Fluvoxamine
is a potent
inhibitor.

[7]

CYP3A4

Less potent

inhibition than  [7][8]

CYP1A2.

CYP2D6

Minimal
affinity and
clinically
insignificant
role in

metabolism.

[71(8]

Table 3: Pharmacokinetic Parameters in Ahimals
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. Route of L
Species o . Key Findings Reference
Administration

Main metabolic
Rat, Dog, Hamster,

- athway was similar 1
Mouse, Rabbit P Y g

across species.

Rat, Dog - Complete absorption. [1]

ble 4: P Kineti :

Parameter Value Notes Reference

Due to first-pass
Oral Bioavailability ~50% ) P ] [7]
hepatic metabolism.

2-8 hours (capsules,
Time to Peak Plasma film-coated tablets)4- (7][9]

Concentration 12 hours (enteric-

coated tablets)

Plasma Protein Low compared to

. ~77% [7]
Binding other SSRIs.
Elimination Half-life ) S

] 12-15 hours Biphasic elimination. [7]
(single dose)
Elimination Half-life

Prolonged by 30-50% - [7]

(steady-state)

Nine metabolites

_ Extensive oxidative identified, none
Metabolism _ . [7]
metabolism pharmacologically
active.

) Predominantly in urine < 4% as parent
Excretion , [7]
as metabolites compound.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1427662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1427662/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/7988100/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://pubmed.ncbi.nlm.nih.gov/8846617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5048541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies for key experiments are crucial for the replication and validation of
preclinical findings.

CYP2C19 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibition constant (Ki) of fluvoxamine for the CYP2C19

enzyme.
Methodology:

e System: Human liver microsomes and a cDNA-expressed microsomal system (Supersomes)
were utilized.

e Probe Substrate: (S)-mephenytoin was used as the specific probe for CYP2C19 activity.

e Incubation: Various concentrations of fluvoxamine were co-incubated with the microsomal
preparation and (S)-mephenytoin.

e Analysis: The formation of the metabolite, (S)-4-hydroxy-mephenytoin, was quantified using
a suitable analytical method (e.g., HPLC-MS/MS).

o Data Calculation: The inhibition constant (Ki) was calculated based on the total added
fluvoxamine concentration (Ki,total) and the unbound fluvoxamine concentration (Ki,ub),
taking into account nonspecific binding to microsomal proteins.
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Caption: Workflow for in vitro CYP inhibition assay.

In Vivo CYP2C19 Inhibition Study (Human)

Objective: To determine the in vivo inhibition constant (Ki) of fluvoxamine for CYP2C19 in
healthy volunteers.
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Methodology:
e Study Population: 12 healthy volunteers.

e Dosing Regimen: Subjects received steady-state doses of fluvoxamine (0, 37.5, 62.5, and
87.5 mg/day).

o Probe Administration: A single oral dose (100 mg) of the CYP2C19 probe, (S)-mephenytoin,
was administered.

o Sample Collection: Plasma samples were collected to determine fluvoxamine and (S)-4-
hydroxy-mephenytoin concentrations.

o Data Analysis: The formation clearance of (S)-4-hydroxy-mephenytoin was calculated. The in
vivo Ki was determined from the correlation between the ratio of uninhibited to inhibited
formation clearances and the average steady-state plasma concentration of fluvoxamine.
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Caption: Logical flow of the in vivo CYP inhibition study.

Conclusion

The early preclinical studies of fluvoxamine established its profile as a potent and selective
serotonin reuptake inhibitor with a notable affinity for the sigma-1 receptor. Pharmacokinetic
studies in both animals and humans have characterized its absorption, distribution,
metabolism, and excretion, providing a foundation for its clinical development. The detailed
investigation into its inhibitory effects on cytochrome P450 enzymes has been critical in
understanding its potential for drug-drug interactions. This in-depth guide serves as a technical
resource for researchers and professionals, offering a consolidated view of the foundational
data that underpins the clinical use of fluvoxamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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